![molecular formula C10H17NO B13460993 {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
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Overview
Description
{5-Cyclopropyl-3-azabicyclo[311]heptan-1-yl}methanol is a bicyclic compound featuring a cyclopropyl group and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired compound in moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable approach to synthesizing 3-azabicyclo[3.1.1]heptanes can be adapted for large-scale production. This involves optimizing reaction conditions and using cost-effective reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the bicyclic core.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Incorporated into the structure of antihistamine drugs to improve physicochemical properties.
Mechanism of Action
The mechanism of action of {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares the bicyclic core but lacks the cyclopropyl group.
5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactivity and biological activity .
Biological Activity
{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, also known as AZD3965, is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and significant biological activities. This article provides a detailed analysis of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H17NO
- Molecular Weight : 181.2 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in methanol and dimethyl sulfoxide
The primary mechanism of action for this compound is its role as an inhibitor of monocarboxylate transporters (MCTs) . MCTs are integral membrane proteins that facilitate the transport of lactate and other monocarboxylates across cell membranes. By inhibiting these transporters, the compound reduces lactate production, which is crucial in tumor metabolism, thereby enhancing oxygenation within tumors and exhibiting anti-tumor effects.
Anti-Tumor Effects
Research has demonstrated that this compound exhibits significant anti-tumor activity against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
In vitro studies have shown that the compound effectively reduces cell viability and induces apoptosis in these cancer cell lines by disrupting their metabolic processes linked to lactate transport.
Case Studies
A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
Parameter | Control Group | Treatment Group (AZD3965) |
---|---|---|
Cell Viability (%) | 100 | 45 |
Lactate Production (mM) | 8.2 | 3.5 |
Apoptosis Rate (%) | 10 | 35 |
This study highlighted the compound's ability to significantly lower lactate levels and increase apoptosis rates in cancer cells.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be contrasted with other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
{5-Methyl-3-azabicyclo[3.1.0]hexane} | Bicyclic structure with a methyl group | Different metabolic interactions |
{3-Azabicyclo[3.2.1]octane} | Similar bicyclic framework | Varying biological activities |
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol | Bicyclic structure with a phenyl group | Less potent against MCTs |
The cyclopropyl group in this compound contributes to its distinct steric and electronic properties, enhancing its specificity for MCTs compared to other related compounds.
Future Directions and Research Implications
The promising anti-tumor activity of this compound suggests potential applications in cancer therapy, particularly in targeting metabolic pathways associated with tumor growth and survival. Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.
- Mechanistic Studies : Understanding the detailed molecular interactions with MCTs and other cellular targets.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C10H17NO/c12-7-9-3-10(4-9,6-11-5-9)8-1-2-8/h8,11-12H,1-7H2 |
InChI Key |
QNJAIVSMTIQSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
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